

# Izorlisib (MEN1611) Clinical Trial & Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

The key identified clinical investigation is a Phase II study exploring **Izorlisib** in a specific breast cancer population. The compound is also known by its development code **MEN1611**.

**Table 1: Ongoing Clinical Trial for Izorlisib (MEN1611)**

| Trial Aspect       | Details                                                                                                                                                       |
|--------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Official Title     | Phase II Study for PIK3CA/PTEN-altered Advanced Metaplastic Breast Cancer treated with MEN1611 monotherapy or in combination with Eribulin (SABINA Study) [1] |
| EudraCT Number     | 2022-001398-30 [1]                                                                                                                                            |
| Sponsor Code       | MEDOPP437 [1]                                                                                                                                                 |
| Trial Design       | Phase II [1]                                                                                                                                                  |
| Patient Population | Patients with advanced metaplastic breast cancer with alterations in <b>PIK3CA</b> or <b>PTEN</b> genes [1]                                                   |
| Interventions      | <b>MEN1611 (Izorlisib)</b> monotherapy OR <b>MEN1611 in combination with Eribulin</b> [1]                                                                     |

| Trial Aspect        | Details                   |
|---------------------|---------------------------|
| MEN1611 Formulation | Capsule, for oral use [1] |

Table 2: Preclinical Pharmacological Profile of Izorlisib

| Parameter                    | Details                                                                                                                                               |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Molecular Weight             | 377.42 g/mol [2]                                                                                                                                      |
| Primary Target               | Selective Class I PI3K inhibitor, particularly <b>PI3K<math>\alpha</math></b> [2]                                                                     |
| IC50 (PI3K $\alpha$ )        | 14 nM [2]                                                                                                                                             |
| IC50 (PI3K $\alpha$ mutants) | 5.6 - 6.7 nM (H1047R, E545K, E542K) [2]                                                                                                               |
| Selectivity                  | IC50 for other PI3K isoforms ( $\beta$ , $\delta$ , $\gamma$ ) and mTOR are >100-fold higher than for PI3K $\alpha$ , indicating high selectivity [2] |
| Mode of Inhibition           | ATP-competitive, based on co-crystal structure analysis [2]                                                                                           |

## Scientific Context and Rationale

The development of **Izorlisib** is grounded in the well-established role of the **PI3K/AKT/mTOR signaling pathway** in cancer. This pathway is a central regulator of cell growth, survival, proliferation, and metabolism, and its dysregulation is a common event in many cancers, including breast cancer [3] [4].

- **Role in Breast Cancer:** The PI3K pathway is abnormally altered in nearly 70% of breast cancers [4]. *PIK3CA*, the gene encoding the p110 $\alpha$  catalytic subunit of PI3K, is one of the most frequently mutated oncogenes in breast cancer. These mutations lead to constitutive pathway activation, driving tumorigenesis [3] [4].
- **Therapeutic Targeting:** Inhibiting this pathway, especially the p110 $\alpha$  isoform in *PIK3CA*-mutated cancers, is a validated therapeutic strategy. The alpha-specific inhibitor alpelisib is already approved

for HR-positive, HER2-negative, *PIK3CA*-mutated advanced breast cancer, and its inclusion in trials for triple-positive breast cancer (HR+/HER2+) is being explored [5] [6].

- **Challenge of Resistance:** A significant challenge with PI3K inhibitors is the development of drug resistance, often due to feedback loops and crosstalk with other signaling pathways [3]. The SABINA trial's combination of **Izoralisib** with chemotherapy (Eribulin) may represent a strategy to overcome or delay such resistance.

The following diagram illustrates the PI3K signaling pathway and the site of **Izoralisib**'s inhibition, providing context for its mechanism of action.



Click to download full resolution via product page

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Clinical Trials Register [[clinicaltrialsregister.eu](http://clinicaltrialsregister.eu)]
2. Izorlisib (CH5132799) | PI3K Inhibitor [[medchemexpress.com](http://medchemexpress.com)]
3. Targeting PI3K family with small-molecule inhibitors in cancer ... [[molecular-cancer.biomedcentral.com](http://molecular-cancer.biomedcentral.com)]
4. PI3K/AKT/mTOR signaling pathway - PubMed Central - NIH [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
5. Emerging treatments in HER2-positive advanced breast cancer [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
6. Emerging treatments in HER2-positive advanced breast ... [[sciencedirect.com](http://sciencedirect.com)]

To cite this document: Smolecule. [Izorlisib (MEN1611) Clinical Trial & Pharmacological Profile].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548364#izorlisib-clinical-trial-design>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)